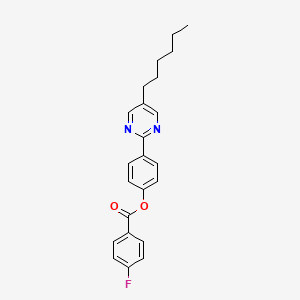
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is an organic compound that belongs to the class of sulfites It is characterized by the presence of chloroethyl and allyloxypropyl groups attached to a sulfite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite typically involves the reaction of 2-chloroethanol with 2-chloro-3-allyloxypropyl alcohol in the presence of a sulfite source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfite moiety can be oxidized to sulfate under certain conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.
Oxidation: The major product is the corresponding sulfate.
Reduction: Reduced derivatives with modified functional groups.
Applications De Recherche Scientifique
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activities. The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroethyl 2-chloro-3-methoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-ethoxypropyl sulfite
- 2-Chloroethyl 2-chloro-3-propoxypropyl sulfite
Uniqueness
2-Chloroethyl 2-chloro-3-allyloxypropyl sulfite is unique due to the presence of the allyloxy group, which imparts distinct reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This uniqueness makes it valuable for specific applications where the allyloxy functionality is advantageous.
Propriétés
Numéro CAS |
74039-51-3 |
|---|---|
Formule moléculaire |
C8H14Cl2O4S |
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
2-chloroethyl (2-chloro-3-prop-2-enoxypropyl) sulfite |
InChI |
InChI=1S/C8H14Cl2O4S/c1-2-4-12-6-8(10)7-14-15(11)13-5-3-9/h2,8H,1,3-7H2 |
Clé InChI |
UZVFGLXTCIVOCY-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(COS(=O)OCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14441197.png)
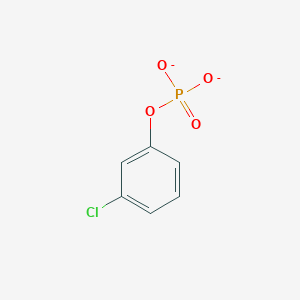
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
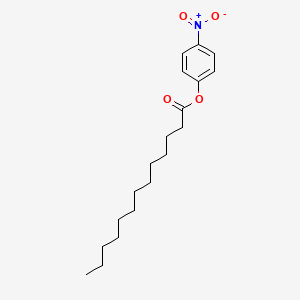

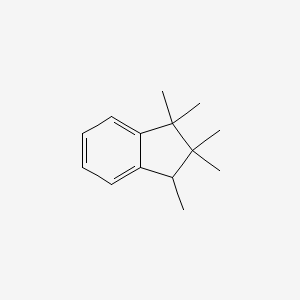
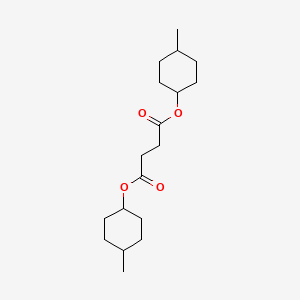

![1-Methyl-2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14441238.png)
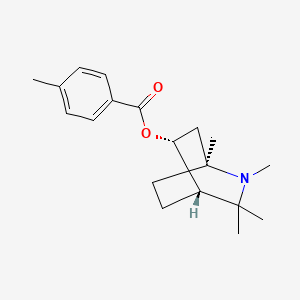
![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
